![molecular formula C8H15NO B13529165 6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
6-Methoxyspiro[3.3]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyspiro[33]heptan-2-amine is a spirocyclic amine compound characterized by a unique spiro[33]heptane ring system with a methoxy group at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyspiro[3.3]heptan-2-amine typically involves the construction of the spirocyclic scaffold followed by functional group modifications. One common approach is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-bis-nucleophiles . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyspiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 6-methoxyspiro[3.3]heptan-2-one.
Reduction: Formation of N-methyl-6-methoxyspiro[3.3]heptan-2-amine.
Substitution: Formation of 6-alkoxyspiro[3.3]heptan-2-amine derivatives.
Scientific Research Applications
6-Methoxyspiro[3.3]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxyspiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyspiro[3.3]heptan-2-one: Similar structure but with a ketone group instead of an amine.
2-Amino-6-methoxyspiro[3.3]heptane: Lacks the spirocyclic structure but has similar functional groups.
N-Substituted Bicyclo-Heptan-2-Amines: Compounds with similar bicyclic structures and amine functionalities.
Uniqueness
6-Methoxyspiro[3.3]heptan-2-amine is unique due to its spirocyclic structure, which imparts rigidity and distinct spatial orientation to the molecule. This structural feature can enhance its binding affinity and selectivity for specific biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-methoxyspiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C8H15NO/c1-10-7-4-8(5-7)2-6(9)3-8/h6-7H,2-5,9H2,1H3 |
InChI Key |
ZRWHDGCLKCQSAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


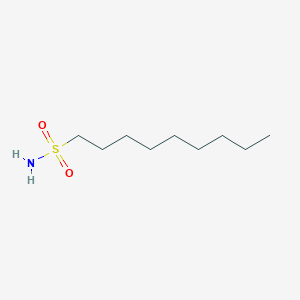
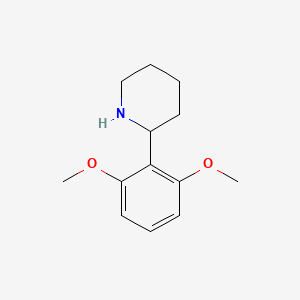
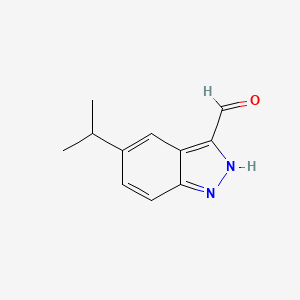
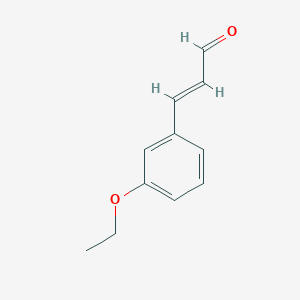


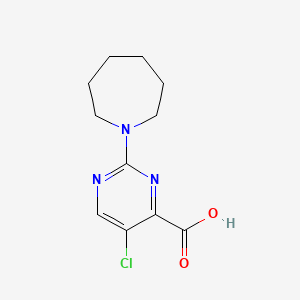
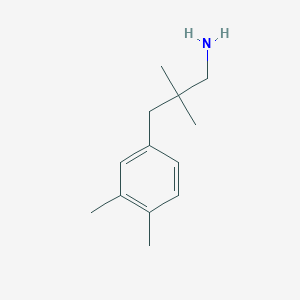
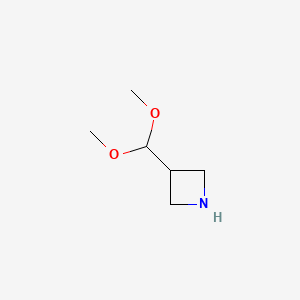
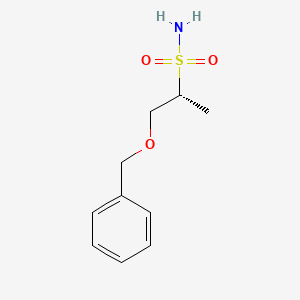
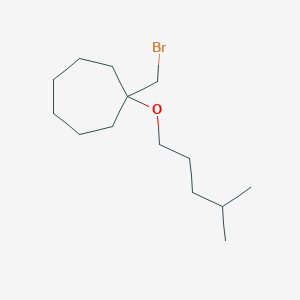
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)
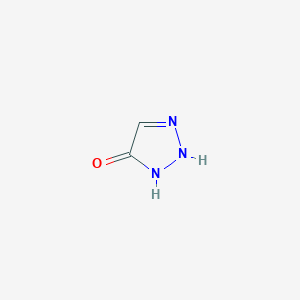
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)
